molecular formula C22H23Cl2N3O2 B11092183 3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11092183
M. Wt: 432.3 g/mol
InChI Key: XUSFXPXSULHEJY-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione .
  • Its chemical formula is C₁₇H₁₆Cl₃N₃O with a molecular weight of 384.69 g/mol .
  • This compound belongs to the class of piperazine derivatives and contains both a pyrrolidine ring and a piperazine moiety.
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of with to form an intermediate. Subsequent cyclization with yields the target compound.

      Reaction Conditions: These reactions are typically carried out under inert atmosphere, using appropriate solvents and reagents.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-piperazine derivative.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an , , or agent due to its piperazine and pyrrolidine moieties.

      Neuroscience: Investigations focus on its interaction with neurotransmitter receptors, such as and receptors.

      Anticancer Properties: Some studies suggest its role in inhibiting cancer cell growth.

      Industrial Applications: It may find use as an intermediate in the synthesis of other compounds.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific receptors or enzymes. Further research is needed to elucidate the precise mechanism.
    • Potential molecular targets include G protein-coupled receptors (GPCRs) or ion channels .
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperazine ring, pyrrolidine ring, and chlorinated phenyl group sets it apart.

      Similar Compounds: Other related compounds include , , and .

    Properties

    Molecular Formula

    C22H23Cl2N3O2

    Molecular Weight

    432.3 g/mol

    IUPAC Name

    1-(3-chloro-4-methylphenyl)-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione

    InChI

    InChI=1S/C22H23Cl2N3O2/c1-15-2-7-18(12-19(15)24)27-21(28)13-20(22(27)29)26-10-8-25(9-11-26)14-16-3-5-17(23)6-4-16/h2-7,12,20H,8-11,13-14H2,1H3

    InChI Key

    XUSFXPXSULHEJY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

    Origin of Product

    United States

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